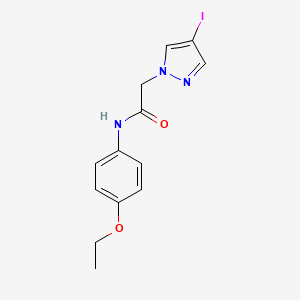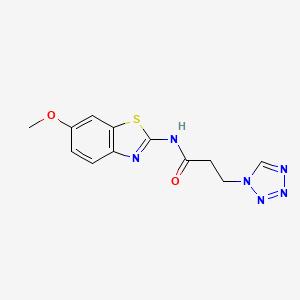![molecular formula C17H17N5O B11066087 1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone](/img/structure/B11066087.png)
1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone is a complex organic compound that belongs to the class of quinazoline derivatives.
Preparation Methods
The synthesis of 1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone involves several steps. One common method includes the reaction of 4,7-dimethylquinazoline with 4-methylpyrimidine-5-carbaldehyde in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Scientific Research Applications
1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been studied for its anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
1-[2-(4,7-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone is unique due to its specific structural features and biological activities. Similar compounds include:
2-(4,7-Dimethyl-quinazolin-2-ylamino)-6-methyl-pyrimidin-4-ol: This compound has similar structural features but different functional groups, leading to variations in its biological activity.
4,7-Dimethylquinazoline derivatives: These compounds share the quinazoline core but differ in their substituents, resulting in diverse biological properties.
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
1-[2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C17H17N5O/c1-9-5-6-13-10(2)20-17(21-15(13)7-9)22-16-18-8-14(12(4)23)11(3)19-16/h5-8H,1-4H3,(H,18,19,20,21,22) |
InChI Key |
FZBPPXGZWOKOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=C(C(=N3)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11066011.png)

![4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide](/img/structure/B11066043.png)
![5-chloro-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B11066048.png)
![3-(4-chlorophenyl)-6-(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11066056.png)


![N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11066065.png)
![(3E)-4-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11066066.png)
methanone](/img/structure/B11066068.png)

![2-{[4-amino-6-(4-chlorophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11066086.png)
![N-[(2-methylquinolin-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B11066088.png)
![2,2,2-trifluoroethyl 2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11066092.png)
